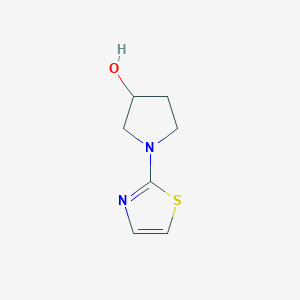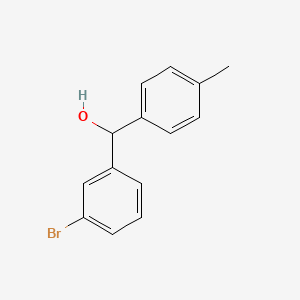![molecular formula C12H15ClN2O B1289326 Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride CAS No. 328233-04-1](/img/structure/B1289326.png)
Spiro[isoindoline-1,4'-piperidin]-3-one hydrochloride
Descripción general
Descripción
Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride is a spirocyclic compound that features a unique structure combining an isoindoline and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Mecanismo De Acción
Target of Action
They have become biological targets due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions .
Mode of Action
Spiro compounds such as spirotryprostatin a and spirotryprostatin b have been shown to inhibit microtubule assembly, and pteropodine and isopteropodine have been found to dampen the operation of muscarinic serotonin receptors .
Biochemical Pathways
Indole derivatives, which include isoindolines, have diverse biological activities and are involved in a wide range of biochemical pathways .
Result of Action
Spiroindole and spirooxindole compounds have a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Análisis Bioquímico
Biochemical Properties
Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. This compound has been shown to interact with several key enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride has been observed to bind to certain protein kinases, influencing cell signaling pathways and potentially altering cellular responses to external stimuli .
Cellular Effects
The effects of Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated the ability to induce apoptosis, thereby reducing cell proliferation. This apoptotic effect is mediated through the activation of caspases and the upregulation of pro-apoptotic genes. In normal cells, Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . These changes can result in altered cell growth, differentiation, and survival.
Molecular Mechanism
At the molecular level, Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride exerts its effects through several mechanisms. One primary mechanism involves the binding to specific receptors or enzymes, leading to either inhibition or activation. For instance, the compound can inhibit the activity of certain protein kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the upregulation or downregulation of target genes, ultimately affecting cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and for designing effective dosing regimens.
Dosage Effects in Animal Models
The effects of Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate enzyme activity and cell signaling pathways. At higher doses, Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification and metabolic processes. Understanding the dosage effects is essential for determining the therapeutic window and for minimizing potential side effects in clinical applications.
Metabolic Pathways
Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These interactions can lead to the formation of various metabolites, some of which may retain biological activity. The compound can also affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the citric acid cycle, and lipid metabolism . These changes can result in altered levels of metabolites and shifts in cellular energy balance, which can have significant implications for cell function and health.
Transport and Distribution
Within cells and tissues, Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its distribution to various cellular compartments. For example, the compound can bind to albumin in the bloodstream, which helps to transport it to target tissues . Once inside the cell, Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride can accumulate in specific organelles, such as the mitochondria or the endoplasmic reticulum, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm and the nucleus, where it can interact with various enzymes and regulatory proteins. In the cytoplasm, Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride can modulate metabolic pathways and enzyme activities, while in the nucleus, it can influence gene expression by interacting with transcription factors and other DNA-binding proteins . The localization of the compound is likely directed by specific targeting signals or post-translational modifications that facilitate its transport to these compartments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of isoindoline derivatives with piperidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as crystallization and chromatography are employed to obtain the final product with the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Spiroindole: Another spirocyclic compound with a similar structure but different biological activities.
Spirooxindole: Known for its anticancer and antimicrobial properties.
Piperidine Derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
Spiro[isoindoline-1,4’-piperidin]-3-one hydrochloride stands out due to its unique combination of an isoindoline and a piperidine ring, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
spiro[2H-isoindole-3,4'-piperidine]-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c15-11-9-3-1-2-4-10(9)12(14-11)5-7-13-8-6-12;/h1-4,13H,5-8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVKXQWDXHWUTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3C(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
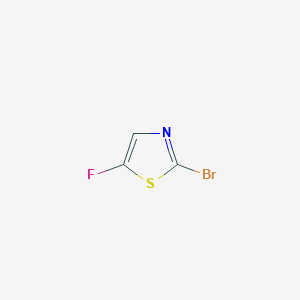
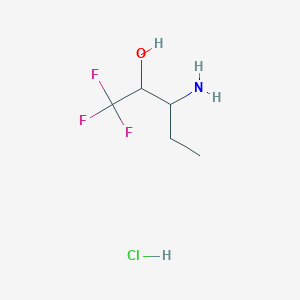
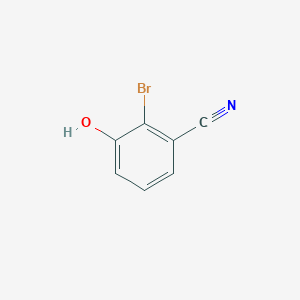
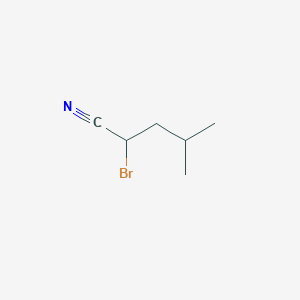
![Methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B1289256.png)
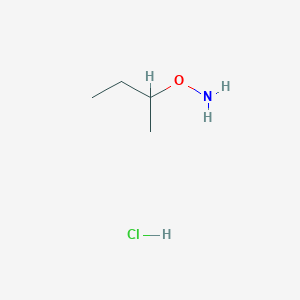
![5-Azaspiro[2.5]octane](/img/structure/B1289260.png)
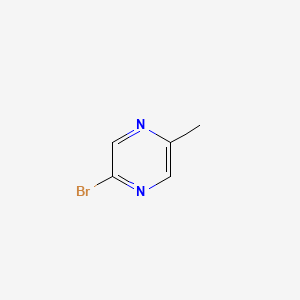
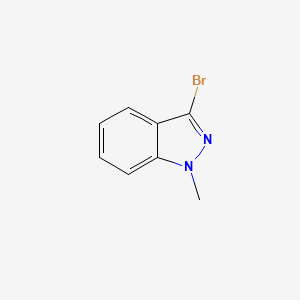
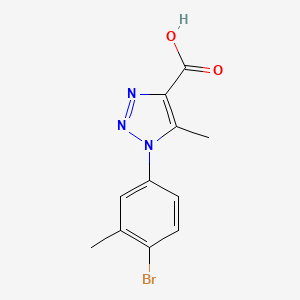
![6-Amino-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1289268.png)
